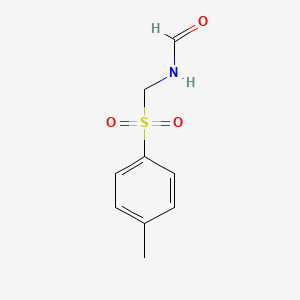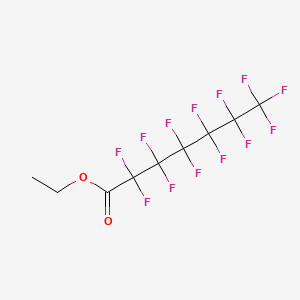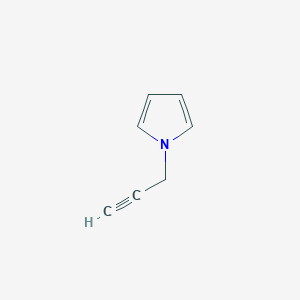
N-(p-Tolylsulfonylmethyl)formamide
Vue d'ensemble
Description
“N-(p-Tolylsulfonylmethyl)formamide” is a chemical compound with the molecular formula C9H11NO3S . It is also known as N-(tosylmethyl)formamide . The CAS number for this compound is 36635-56-0 .
Molecular Structure Analysis
The molecular structure of “N-(p-Tolylsulfonylmethyl)formamide” is represented by the formula C9H11NO3S . The InChI representation of the molecule is InChI=1/C9H11NO3S/c1-8-2-4-9 (5-3-8)14 (12,13)7-10-6-11/h2-6H,7H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis
“N-(p-Tolylsulfonylmethyl)formamide” has a molecular weight of 213.25 . The predicted density of the compound is 1.253±0.06 g/cm3 . The melting point is 109-111 °C, and the predicted boiling point is 486.1±45.0 °C . The compound is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique
1. Synthesis of p-Tolylsulfonylmethyl Isocyanide
N-(p-Tolylsulfonylmethyl)formamide is used as an intermediate in the synthesis of p-tolylsulfonylmethyl isocyanide. This process involves an elimination and dehydration mechanism, highlighting the compound's role in organic synthesis (Hoogenboom, Oldenziel, & Leusen, 2008).
2. Catalysis in the Synthesis of N-Formamides
N-(p-Tolylsulfonylmethyl)formamide is used in the catalysis of N-formamides, an important class of organic compounds. It facilitates the direct synthesis of N-formamides, benzimidazoles, and quinazolinones, highlighting its role in versatile organic synthesis processes (Huang, Lin, Yen, & Liang, 2020).
3. Application in Electrophoresis
N-(p-Tolylsulfonylmethyl)formamide has been studied in the context of capillary electrophoresis. It is found to offer higher dielectric constant and can solubilize many supporting electrolytes, providing an alternative medium for electrophoretic processes (Sahota & Khaledi, 1994).
4. Use in Aminocarbonylation Reactions
This compound is involved in the aminocarbonylation of aryl halides, where N-substituted formamides, including N-(p-Tolylsulfonylmethyl)formamide, are used as an amide source. This process is significant as it eliminates the need for toxic carbon monoxide gas (Sawant, Wagh, Bhatte, & Bhanage, 2011).
5. In Prebiotic Chemistry Research
Research indicates that N-(p-Tolylsulfonylmethyl)formamide, through its formamide component, plays a role in the synthesis of nucleobases and nucleic acids under prebiotic conditions. This suggests its importance in understanding the origins of life and nucleic acid chemistry (Saladino, Crestini, Ciambecchini, Ciciriello, Costanzo, & Di Mauro, 2004).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)sulfonylmethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHIIYMZJQMMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338183 | |
| Record name | N-(p-Tolylsulfonylmethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36635-56-0 | |
| Record name | N-[[(4-Methylphenyl)sulfonyl]methyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosyl MF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Tolylsulfonylmethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(p-Tolylsulfonylmethyl)formamide in organic synthesis?
A1: N-(p-Tolylsulfonylmethyl)formamide serves as a key intermediate in the synthesis of p-Tolylsulfonylmethyl isocyanide (TosMIC) [, ]. TosMIC is a versatile reagent used in various organic reactions, including the synthesis of heterocycles and the formation of carbon-carbon bonds.
Q2: How is N-(p-Tolylsulfonylmethyl)formamide converted to p-Tolylsulfonylmethyl isocyanide (TosMIC)?
A2: N-(p-Tolylsulfonylmethyl)formamide is converted to TosMIC through a dehydration reaction [, ]. This reaction typically involves treating the formamide with a dehydrating agent, leading to the elimination of a water molecule and the formation of the isocyanide functionality.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















